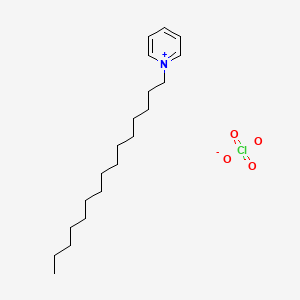![molecular formula C19H26OSi2 B14348018 5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole CAS No. 91621-52-2](/img/structure/B14348018.png)
5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenzosilole core with methyl, isopropoxy, and trimethylsilyl substituents, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole typically involves multiple steps, including the formation of the dibenzosilole core and the introduction of the substituents. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as temperature and solvent choice .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques can be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the development of advanced materials, such as polymers and electronic devices, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5H-furan-2-one: A compound with a similar core structure but different substituents.
6-Methyl-2-(trimethylsilyl)-6,7-dihydro-1-benzofuran-4(5H)-one: Another compound with a trimethylsilyl group and a related core structure.
Uniqueness
5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole is unique due to its specific combination of substituents and the dibenzosilole core. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
91621-52-2 |
|---|---|
Fórmula molecular |
C19H26OSi2 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
trimethyl-(5-methyl-5-propan-2-yloxybenzo[b][1]benzosilol-4-yl)silane |
InChI |
InChI=1S/C19H26OSi2/c1-14(2)20-22(6)17-12-8-7-10-15(17)16-11-9-13-18(19(16)22)21(3,4)5/h7-14H,1-6H3 |
Clave InChI |
VKPDOYQZJJQTCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si]1(C2=CC=CC=C2C3=C1C(=CC=C3)[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
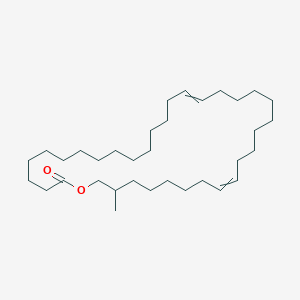
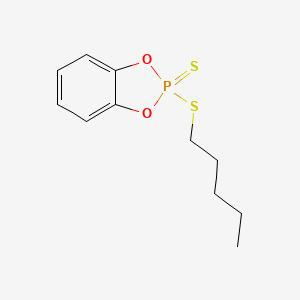
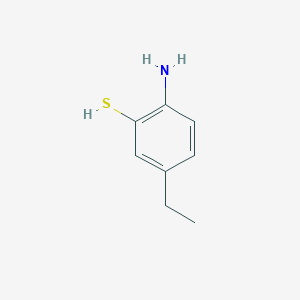
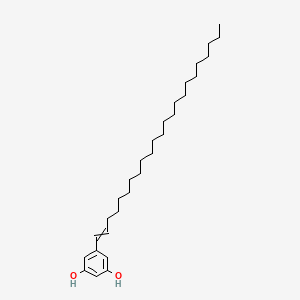
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
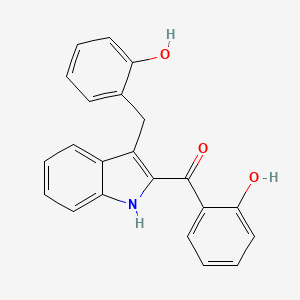


![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)

